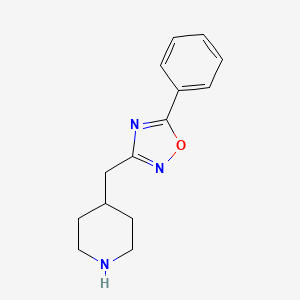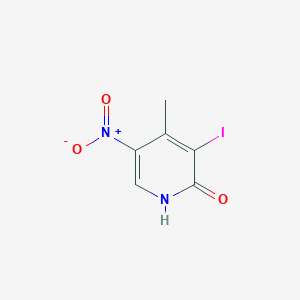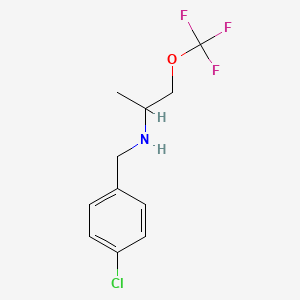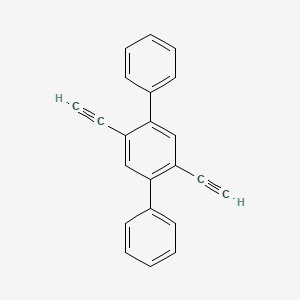![molecular formula C14H12BrN B11761075 7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine is an organic compound with the molecular formula C14H12BrN It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine typically involves the bromination of 5,5-dimethyl-5H-indeno[1,2-b]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction mixture is usually heated to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced forms with the bromine atom removed or other functional groups reduced.
Aplicaciones Científicas De Investigación
7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indeno[1,2-b]pyridine core play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5H-Indeno[1,2-b]pyridine: The parent compound without the bromine and methyl groups.
3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole: A structurally related compound with a different heterocyclic core.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated derivative with a different ring system.
Uniqueness
7-Bromo-5,5-dimethyl-5H-indeno[1,2-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H12BrN |
|---|---|
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
7-bromo-5,5-dimethylindeno[1,2-b]pyridine |
InChI |
InChI=1S/C14H12BrN/c1-14(2)11-4-3-7-16-13(11)10-6-5-9(15)8-12(10)14/h3-8H,1-2H3 |
Clave InChI |
DPONMSNTWNCWLN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=C1C=C(C=C3)Br)N=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)

![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
